N-(2-Aminoethyl)-3-fluorobenzamide
Description
N-(2-Aminoethyl)-3-fluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position and an aminoethyl group attached to the nitrogen. Such compounds are often explored for pharmaceutical applications, including enzyme inhibition and radiopharmaceutical development, due to their tunable physicochemical and biological properties .
Properties
IUPAC Name |
N-(2-aminoethyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTZNHBYJDJCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride to form the corresponding amide. The reaction conditions include:
Temperature: Reflux (approximately 80-100°C)
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Thionyl chloride or other dehydrating agents
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as recrystallization or column chromatography to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions to yield 3-fluorobenzoic acid and 1,2-ethylenediamine.
| Condition | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | 6 M HCl, reflux (110°C, 6–8 hrs) | 3-Fluorobenzoic acid + ethylenediamine | Nucleophilic acyl substitution |
| Basic (NaOH) | 2 M NaOH, reflux (100°C, 4–6 hrs) | 3-Fluorobenzoate⁻ + ethylenediamine | Base-catalyzed hydrolysis |
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Kinetic studies suggest the reaction follows first-order kinetics in acidic media but second-order in basic conditions .
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Fluorine’s electron-withdrawing effect accelerates hydrolysis compared to non-fluorinated analogues.
Oxidation of the Aminoethyl Group
The primary amine undergoes oxidation to form imines or nitriles, depending on the oxidizing agent:
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With KMnO₄/H₂SO₄ :
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Requires anhydrous conditions and yields >80% nitrile.
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With NaOCl/NaOH :
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Forms unstable imine intermediates that dimerize or react further.
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Nucleophilic Aromatic Substitution (NAS) at Fluorine
The fluorine atom on the benzamide ring participates in NAS with strong nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq) | 120°C, sealed tube, 12 hrs | 3-Aminobenzamide derivative | 65% |
| KSCN | DMF, 80°C, 8 hrs | 3-Thiocyanate benzamide | 72% |
| NaN₃ | DMSO, 100°C, 6 hrs | 3-Azidobenzamide | 58% |
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The reaction is facilitated by the electron-withdrawing amide group, which activates the aromatic ring.
Conjugation via Maleimide Chemistry
The primary amine reacts with maleimide derivatives to form stable thioether conjugates, widely used in bioconjugation:
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Optimized conditions: 50°C, 20 min in borate buffer (pH 8.5) with 85% yield .
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Applications include radiopharmaceutical labeling (e.g., -FBEM synthesis) .
Reductive Amination
The amine reacts with aldehydes/ketones under reductive conditions to form secondary amines:
Acylation and Alkylation
The amine undergoes acylation or alkylation to modify its reactivity:
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Acylation :
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Alkylation :
Complexation with Metal Ions
The amine and amide groups coordinate with transition metals (e.g., Cu²⁺, Ni²⁺) to form stable complexes:
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Characterized by UV-Vis and EPR spectroscopy.
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Potential applications in catalysis or metallodrug design.
Scientific Research Applications
Medicinal Chemistry
N-(2-Aminoethyl)-3-fluorobenzamide has shown potential as a therapeutic agent due to its ability to interact with various biological targets. Key applications include:
- Anticancer Activity : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. For example, structural analogs have shown IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating potential for further development as anticancer drugs .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles that may suppress tumor growth .
Antiparasitic Applications
Recent studies have highlighted the effectiveness of this compound derivatives against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A series of analogs were synthesized and evaluated for their antiparasitic activity, with some exhibiting low nanomolar EC50 values, indicating strong potential as therapeutic agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Related compounds have shown activity against bacteria and fungi, suggesting that this compound could be explored for developing new antimicrobial agents .
Case Study 1: Antitumor Efficacy
A study focused on structurally related compounds demonstrated that N-(2-aminoethyl)-4-fluorobenzamide exhibited significant antiproliferative effects against various cancer cell lines. The compound showed an IC50 value of 1.30 μM against HepG2 cells, outperforming standard treatments like SAHA (17.25 μM) in terms of efficacy.
Case Study 2: Antiparasitic Activity
In a phenotypic screening of a compound library for antiparasitic activity, several derivatives of this compound were identified as potent inhibitors of Trypanosoma brucei. The most effective compound demonstrated an EC50 of 0.001 μM in vitro, showcasing its potential for treating HAT .
| Activity Type | Compound | IC50/EC50 Value | Target Organism |
|---|---|---|---|
| Antitumor | N-(2-aminoethyl)-4-fluorobenzamide | 1.30 μM | HepG2 Liver Cancer Cells |
| Antiparasitic | N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | 0.001 μM | Trypanosoma brucei |
| Antimicrobial | Various Derivatives | Varies | Bacteria and Fungi |
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. The fluorine atom enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Fluorinated benzamides exhibit diverse properties depending on substituent placement and functional groups. Key analogs include:
Key Observations :
- Fluorine Position: The 3-fluorine in N-(2-aminoethyl)-3-fluorobenzamide enhances lipophilicity compared to 2- or 4-fluoro analogs, influencing membrane permeability .
- Aminoethyl vs. Pyridyl/Diethylaminoethyl: The aminoethyl group provides primary amine reactivity (e.g., conjugation, protonation), whereas pyridyl or diethylaminoethyl groups alter basicity and steric effects .
Physicochemical Properties
- Polymorphism : N-(3-Ethynylphenyl)-3-fluorobenzamide exhibits five polymorphs, with Form II showing lower hardness (0.3 GPa) and elastic modulus (6.2 GPa) compared to Forms I and III (0.5–0.6 GPa and 8–9 GPa, respectively) .
- Melting Points : Fluorine and bulky substituents (e.g., ethynyl) increase melting points due to enhanced intermolecular interactions .
Critical Analysis of Divergences
- Synthetic Challenges: Fluorine incorporation often requires harsh conditions (e.g., Balz-Schiemann reaction), while aminoethyl groups necessitate protective strategies to avoid side reactions .
- Biological Activity: The aminoethyl group’s basicity may improve solubility but reduce blood-brain barrier penetration compared to neutral pyridyl analogs .
- Polymorphism: Structural analogs like N-(3-ethynylphenyl)-3-fluorobenzamide demonstrate that minor changes (e.g., ethynyl vs. aminoethyl) drastically alter solid-state properties, impacting drug formulation .
Biological Activity
N-(2-Aminoethyl)-3-fluorobenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its mechanisms of action, biological interactions, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features an aminoethyl group that enhances its ability to form hydrogen bonds, while the fluorobenzamide core allows for π-π interactions with various biological molecules. These structural characteristics are crucial for its interaction with enzymes, receptors, and other proteins, potentially leading to diverse biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's aminoethyl group can engage in hydrogen bonding, while the fluorobenzamide moiety may participate in π-π stacking interactions. These interactions can modulate enzymatic activities and receptor functions, influencing various physiological processes.
Target Interactions
- Enzymatic Modulation : The compound may inhibit or activate specific enzymes, thereby altering metabolic pathways.
- Receptor Binding : It can bind to various receptors, potentially influencing signaling pathways related to cell growth, proliferation, and apoptosis.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound derivatives. For instance, related compounds have shown promising cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values indicating significant potency:
These findings suggest that this compound derivatives could serve as potential candidates for developing new anticancer therapies.
Antiparasitic Activity
In a related context, derivatives of N-(2-aminoethyl)-N-phenyl benzamides have been identified as potent against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. One notable compound exhibited an in vitro EC50 of 0.001 μM and demonstrated effective oral bioavailability in animal models:
Case Studies
- Preclinical Studies : The use of this compound in preclinical models has shown significant tumor uptake and retention in malignant melanoma cases when modified as a radiotracer for PET imaging. This suggests its utility in both therapeutic and diagnostic applications .
- Toxicity Assessments : Toxicological evaluations indicate that certain derivatives exhibit low toxicity profiles in normal cell lines while maintaining cytotoxic effects against cancer cells . This balance is critical for developing safe therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for N-(2-Aminoethyl)-3-fluorobenzamide, and how can purity be validated?
The synthesis typically involves coupling 3-fluorobenzoic acid derivatives with ethylenediamine under amidation conditions. Key steps include:
- Activation of the carboxyl group : Use coupling agents like 1-hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to activate the carboxylic acid for nucleophilic attack by the amine group .
- Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) is critical for isolating the product from unreacted starting materials.
- Validation : Purity can be confirmed via HPLC (≥95% purity) and structural verification by -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm and amine protons at δ 1.8–2.5 ppm) .
Q. How should this compound be handled to ensure stability during experiments?
- Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation .
- Handling : Use moisture-free solvents (e.g., anhydrous DMF or DMSO) in reactions. Avoid exposure to strong acids/bases to prevent decomposition of the amide bond .
- Safety : Wear nitrile gloves and eye protection due to potential skin/eye irritation (H315/H319 hazards) .
Q. What analytical methods are recommended for characterizing thermal stability?
- Thermogravimetric Analysis (TGA) : Sharp decomposition onset at ~300°C, indicating thermal stability up to this threshold .
- Differential Scanning Calorimetry (DSC) : Detect endothermic transitions (e.g., melting points) and mesophasic changes in formulations .
Advanced Research Questions
Q. How can this compound be functionalized for radiolabeling studies?
- -Labeling : Use 4-[]fluorobenzoic acid as a precursor. React with ethylenediamine derivatives in the presence of HOBT/EDC to generate -labeled analogs for PET imaging .
- Optimization : Adjust reaction pH to 7–8 and temperature to 40–60°C to maximize radiochemical yield (>70%) .
Q. What methodologies are used to evaluate its biological activity in enzyme inhibition assays?
- Kinetic Studies : Perform dose-response curves (e.g., IC determination) using fluorogenic substrates in target enzyme systems (e.g., proteases or kinases) .
- Structure-Activity Relationship (SAR) : Modify the fluorobenzamide core with substituents (e.g., methyl or nitro groups) and compare inhibitory potency using SPR or ITC .
Q. How can catalytic systems enhance the efficiency of this compound synthesis?
- Cp*Co(III)/MPAA Catalysis : Achieve enantioselective amidation under mild conditions (room temperature, aqueous buffer) with >90% yield and >95% ee .
- Solvent Optimization : Use THF or acetonitrile to improve catalyst turnover and reduce side reactions .
Data Contradiction and Resolution
Q. How should conflicting thermal decomposition data (e.g., TGA vs. DSC results) be reconciled?
- Case Study : TGA may show a single-stage decomposition at 300°C, while DSC detects overlapping endothermic events. Resolve by:
Q. Why do synthetic yields vary significantly across studies?
- Critical Factors :
- Amine Protection : Unprotected ethylenediamine may lead to diacylation; use Boc-protected intermediates and deprotect post-coupling .
- Solvent Polarity : Low-polarity solvents (e.g., dichloromethane) reduce side reactions compared to DMF .
Computational and Structural Analysis
Q. What computational tools predict the binding affinity of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3FLU) to model interactions with fluorobenzamide’s amide and fluorine moieties .
- MD Simulations : GROMACS simulations (50 ns) can assess stability of ligand-receptor complexes in aqueous environments .
Q. How does fluorination impact electronic properties?
- DFT Calculations : At the B3LYP/6-31G* level, the fluorine atom increases electron-withdrawing effects, lowering the LUMO energy by ~0.5 eV and enhancing electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
